Cyclopropyl 2,4-difluorophenyl ketone
Description
Significance of Fluorinated Cyclopropyl (B3062369) Ketones in Synthetic Organic Chemistry
The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. sapub.orgscispace.com Fluorinated cyclopropyl ketones are a class of compounds that leverages these effects, making them significant in synthetic organic chemistry for several reasons. The presence of fluorine, a highly electronegative atom, can influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. scispace.com This makes fluorine incorporation a key strategy in the development of pharmaceuticals and agrochemicals. scispace.comnih.gov
The cyclopropyl ring itself is a source of unique reactivity. As a small, strained ring system, it can participate in reactions involving ring-opening, providing synthetic pathways to more complex molecular architectures. ontosight.ai When combined with a ketone and a fluorinated aromatic ring, the resulting scaffold offers multiple reactive sites for chemical modification. Research has shown that fluorination of ketone species can be governed by a combination of steric and electronic effects, allowing for selective chemical transformations. sapub.orgscispace.com The development of catalytic methods for the asymmetric installation of fluorine onto carbocyclic frameworks is an active area of research, highlighting the demand for stereodefined organofluorine synthons. nih.gov
Role of Cyclopropyl 2,4-Difluorophenyl Ketone as a Key Intermediate
This compound primarily serves as a key intermediate or building block in the synthesis of more complex molecules. ontosight.ai Its structure is a precursor that allows for the introduction of the cyclopropyl keto-pharmacophore into larger, often biologically active, compounds. The ketone group can be targeted for various transformations, such as reduction to an alcohol, conversion to an amine via reductive amination, or reaction with organometallic reagents to form tertiary alcohols.
For instance, related cyclopropyl ketone structures are used in the synthesis of donor-acceptor (D-A) cyclopropanes. These D-A cyclopropanes are versatile intermediates themselves, known to react as synthetic equivalents of 1,3-dipoles to create heterocyclic compounds like chromane (B1220400) and 2,3-dihydrobenzofuran (B1216630) derivatives, which are scaffolds found in many pharmacological agents. nih.gov The 2,4-difluorophenyl moiety is a common feature in many modern pharmaceuticals, and using this compound as a starting material provides a direct route to incorporate this structural unit.
Overview of Research Trajectories for Related Chemical Scaffolds
The chemical scaffold represented by this compound is part of several broader research trajectories in organic chemistry.
Catalytic Cycloadditions: One major area of research involves the use of cyclopropyl ketones in formal [3+2] cycloaddition reactions. nih.gov Recent studies have focused on developing catalytic systems, such as those using Samarium(II) iodide (SmI₂), to facilitate the reaction of alkyl cyclopropyl ketones with alkenes and alkynes. nih.gov This methodology allows for the efficient construction of complex, sp³-rich cyclopentanoid products, which are core structures in many natural products. nih.gov This research aims to expand the scope of accessible molecular frameworks from relatively simple starting materials.
Synthesis of Bioactive Heterocycles: Research has demonstrated the use of brominated cyclopropyl ketone intermediates, such as 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone, in the synthesis of complex heterocyclic systems. researchgate.net For example, these intermediates react with thiosemicarbazones in a Hantzsch-type cyclization to yield 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives. researchgate.net These resulting thiazole (B1198619) compounds have been investigated for their potential antioxidant and antibacterial activities, showcasing a direct path from a cyclopropyl ketone scaffold to novel bioactive agents. researchgate.net
Donor-Acceptor Cyclopropane (B1198618) Chemistry: The synthesis of donor-acceptor (D-A) cyclopropanes is another significant research direction. nih.gov These compounds, which can be prepared from chalcones via Corey-Chaykovsky cyclopropanation, are highly reactive building blocks. nih.gov Cyclopropanes bearing an electron-withdrawing group (like a ketone) and an electron-donating group are prized for their ability to undergo ring-opening and cycloaddition reactions, providing access to diverse molecular structures that would be difficult to synthesize through other means. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclopropyl-(2,4-difluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKCOBHJTXEYLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437457 | |
| Record name | Cyclopropyl(2,4-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60131-34-2 | |
| Record name | Cyclopropyl(2,4-difluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Cyclopropyl 2,4 Difluorophenyl Ketone
Established Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl (B3062369) 2,4-difluorophenyl ketone can be achieved through various well-documented chemical transformations. These methods primarily include Friedel-Crafts acylation, cyclopropanation of ketone precursors, and the conversion of carboxylic acid derivatives.
Friedel-Crafts Acylation Approaches
Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds and preparing aryl ketones. youtube.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1,3-difluorobenzene (B1663923), with an acylating agent. nih.gov
The most common approach utilizes cyclopropanecarbonyl chloride as the acylating agent in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govyoutube.com The reaction proceeds through the formation of a highly reactive acylium ion intermediate. This electrophile is then attacked by the electron-rich 1,3-difluorobenzene ring. youtube.com A key advantage of Friedel-Crafts acylation over its alkylation counterpart is the avoidance of multiple substitutions; the electron-withdrawing nature of the resulting ketone group deactivates the aromatic ring, preventing further acylation. nih.gov
| Method | Starting Materials | Reagents/Catalysts | Typical Solvents |
| Friedel-Crafts Acylation | 1,3-Difluorobenzene, Cyclopropanecarbonyl chloride | Aluminum chloride (AlCl₃) | Dichloromethane (CH₂Cl₂), Carbon disulfide (CS₂) |
Cyclopropanation Reactions for Ketone Synthesis
An alternative strategy involves forming the cyclopropane (B1198618) ring at a later stage of the synthesis, starting from a precursor that already contains the 2,4-difluorophenyl ketone moiety.
The Corey-Chaykovsky reaction is a powerful method for the cyclopropanation of α,β-unsaturated carbonyl compounds (enones). organic-chemistry.org This reaction uses a sulfur ylide, typically dimethylsulfoxonium methylide, which is generated in situ from trimethylsulfoxonium (B8643921) iodide and a strong base like sodium hydride (NaH). google.comnih.gov
The synthesis of Cyclopropyl 2,4-difluorophenyl ketone via this route would first require the preparation of a suitable enone precursor, such as 1-(2,4-difluorophenyl)prop-2-en-1-one. The sulfur ylide then adds to the enone via a 1,4-conjugate addition, followed by an intramolecular nucleophilic substitution that closes the three-membered ring and displaces dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org
| Method | Precursor | Reagents/Catalysts | Typical Conditions |
| Corey-Chaykovsky | α,β-Unsaturated ketone (e.g., 1-(2,4-difluorophenyl)prop-2-en-1-one) | Trimethylsulfoxonium iodide, Sodium Hydride (NaH) | Solvents like DMSO, THF; often at reduced temperatures. nih.gov |
Carbene transfer reactions represent a fundamental approach to cyclopropane synthesis. nih.govwikipedia.org These reactions involve the addition of a carbene, a highly reactive neutral species with a divalent carbon, to an alkene. nih.govmasterorganicchemistry.com The stereochemistry of the alkene is typically conserved in the cyclopropane product. wikipedia.orgmasterorganicchemistry.com
For the synthesis of the target ketone, a precursor such as an ester of 1-(2,4-difluorophenyl)cyclopropanecarboxylic acid would first be synthesized. This can be achieved by reacting a vinyl derivative, like ethyl 3-(2,4-difluorophenyl)acrylate, with a carbene. Common methods for generating carbenes include:
Decomposition of Diazo Compounds: Using metal catalysts like copper or rhodium complexes to decompose diazo compounds such as ethyl diazoacetate. wikipedia.orgethz.ch
Simmons-Smith Reaction: Employing a carbenoid, typically iodomethylzinc iodide, generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.orgmasterorganicchemistry.com
Following the cyclopropanation step, the resulting cyclopropyl ester would require further chemical transformation to yield the final ketone.
Conversion of Cyclopropanecarboxylic Acid Derivatives to Ketones
This synthetic pathway involves the reaction of an activated derivative of cyclopropanecarboxylic acid with a 2,4-difluorophenyl organometallic reagent. The most common activated derivative is cyclopropanecarbonyl chloride, which can be prepared from cyclopropanecarboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. google.com
The subsequent step is a coupling reaction with an organometallic species. Options include:
Organocuprates: Reaction with a Gilman reagent, such as lithium di(2,4-difluorophenyl)cuprate.
Grignard Reagents: Reaction with (2,4-difluorophenyl)magnesium bromide.
Organolithium Reagents: Reaction with (2,4-difluorophenyl)lithium.
This method is highly effective for creating a direct bond between the cyclopropyl carbonyl group and the difluorophenyl ring. However, careful control of reaction conditions is necessary to prevent side reactions, such as the addition of a second equivalent of the organometallic reagent to the ketone product.
Other Acylation and Condensation Strategies
Beyond the classical methods, other strategies can be employed for the synthesis of this compound. Palladium-catalyzed oxidation reactions provide a modern approach for converting enynes into cyclopropyl ketones, often with high stereospecificity. organic-chemistry.org This pathway involves a Pd(II)/Pd(IV) catalytic cycle where a tethered olefin attacks a Pd(IV)-carbon bond to form the cyclopropane ring. organic-chemistry.org
Advanced Synthetic Strategies and Catalyst Systems
Modern synthetic chemistry offers sophisticated strategies to enhance the efficiency, selectivity, and scalability of the synthesis of cyclopropyl ketones. These include asymmetric approaches to yield enantiomerically enriched products and the implementation of continuous flow technologies for large-scale production.
The development of asymmetric methods for the synthesis of chiral cyclopropyl ketones is of significant interest due to the prevalence of the cyclopropane motif in bioactive molecules. researchgate.net These strategies aim to control the stereochemistry of the final product, leading to optically active compounds.
Chiral catalysts play a pivotal role in the enantioselective synthesis of cyclopropyl ketones. These catalysts can direct the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other.
One notable approach involves the asymmetric ring-opening of cyclopropyl ketones with nucleophiles, catalyzed by a chiral metal complex. For instance, a chiral N,N′-dioxide–scandium(III) complex has been successfully employed in the catalytic asymmetric ring-opening reaction of cyclopropyl ketones with β-naphthols. sapub.org This method provides access to chiral β-naphthol derivatives with good yields and high enantioselectivities. While this demonstrates the utility of chiral Lewis acid catalysis in reactions involving cyclopropyl ketones, the direct asymmetric synthesis of the ketone itself often relies on different strategies.
Another powerful strategy is the use of chiral sulfur ylides in cyclopropanation reactions. Camphor-derived sulfur ylides have been shown to react with various α,β-unsaturated carbonyl compounds to produce trisubstituted vinylcyclopropanes in high yield, diastereoselectivity, and enantioselectivity. rochester.edu By selecting either the endo- or exo-sulfur ylide, it is possible to selectively synthesize both enantiomers of the cyclopropane product. rochester.edu Although this method is highly effective, it often requires a stoichiometric amount of the chiral ylide. rochester.edu To address this, catalytic versions of ylide cyclopropanation are being developed, though they may currently result in lower enantioselectivities. rochester.edu
Enantioselective photocatalytic cycloadditions represent a cutting-edge approach. A dual-catalyst system, combining a chiral Lewis acid with a transition metal photoredox catalyst, has been developed for the enantioselective [3+2] photocycloaddition of aryl cyclopropyl ketones. rsc.org This method allows for the construction of densely substituted cyclopentane (B165970) structures with high enantiocontrol. rsc.org
The intramolecular ring closure of acyclic precursors containing a chiral auxiliary or catalyst is another effective method. The synthesis of enantiomerically-enriched trans-cyclopropane amino- and hydroxy-acids has been achieved through intramolecular ring closure, where the stereochemistry is controlled by a chiral center within the starting material. google.com
Table 1: Comparison of Chiral Catalyst-Mediated Reactions for Cyclopropyl Ketone Synthesis
| Catalytic System | Reaction Type | Key Features | Typical Enantioselectivity |
| Chiral N,N′-dioxide–Sc(III) complex | Asymmetric ring-opening | Access to chiral derivatives from racemic cyclopropyl ketones | Good to high (up to 97% ee) sapub.org |
| Camphor-derived sulfur ylides | Cyclopropanation | Stoichiometric or catalytic, access to both enantiomers | High (stoichiometric), moderate (catalytic, 50-80% ee) rochester.edu |
| Chiral Lewis acid / Photoredox catalyst | [3+2] Photocycloaddition | Construction of complex carbocycles | Excellent |
| Intramolecular ring closure | Cyclization | Stereocontrol from chiral precursors | Moderate to good |
Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to produce optically active compounds. acs.org This approach is particularly valuable for the synthesis of chiral cyclopropyl ketones.
An engineered variant of sperm whale myoglobin (B1173299) has been demonstrated to catalyze the highly diastereo- and enantioselective cyclopropanation of vinylarenes with diazoketone carbene donors. researchgate.netacs.org This biocatalyst exhibits a broad substrate scope, accommodating a variety of vinylarene and α-aryl or α-alkyl diazoketone derivatives. researchgate.netacs.org The enzymatic products can then be chemically modified to generate a diverse library of enantiopure cyclopropane-containing scaffolds. acs.org This strategy showcases the power of combining abiological biocatalysis with chemical synthesis for accessing valuable chiral building blocks. acs.org
Another chemoenzymatic route involves the use of myoglobin variants for the synthesis of α-cyclopropyl-pyruvates. nih.govorgsyn.org These biocatalytic cyclopropanation reactions, using ethyl α-diazopyruvate as a carbene precursor, proceed with high diastereomeric ratios and enantiomeric excess. orgsyn.org The resulting ketoester products are versatile intermediates for the synthesis of other optically pure cyclopropane derivatives. nih.gov
Table 2: Chemoenzymatic Approaches to Optically Active Cyclopropyl Ketones
| Biocatalyst | Reaction Type | Substrates | Key Advantages |
| Engineered Sperm Whale Myoglobin | Olefin Cyclopropanation | Vinylarenes, Diazoketones | High diastereo- and enantioselectivity, broad substrate scope researchgate.netacs.org |
| Myoglobin Variants | Cyclopropanation | Olefins, Ethyl α-diazopyruvate | Access to optically active α-cyclopropyl-pyruvates, high enantiomeric excess nih.govorgsyn.org |
Continuous flow chemistry offers significant advantages for the scalable and safe production of chemical compounds, including cyclopropyl ketones. This technology allows for precise control over reaction parameters, improved heat and mass transfer, and the potential for automation, leading to higher yields and purity.
A continuous-flow system has been developed for the synthesis of arylthio-cyclopropyl carbonyl compounds from 2-hydroxycyclobutanones and aromatic thiols using a solid-supported acid catalyst (Amberlyst 35). google.com This method allows for the multigram, scalable synthesis of cyclopropyl aldehydes and ketones under mild conditions with a reusable catalyst. google.com
Furthermore, a two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones has been achieved. rsc.org This process involves the photocyclization of 1,2-diketones to 2-hydroxycylobutanones, followed by their reaction with amines in a telescoped fashion. rsc.org This integrated approach eliminates the need for intermediate purification, significantly shortens reaction times, and increases productivity. rsc.org
The generation and use of highly reactive intermediates, such as cyclopropenyllithium, can also be safely and efficiently managed in a continuous flow setup. This allows for the subsequent reaction with electrophiles to produce cyclopropenyl ketones and other derivatives with improved yields and productivity compared to batch processes.
Asymmetric Synthesis Approaches to Cyclopropyl Ketones
Purification and Isolation Techniques for this compound
The purification and isolation of this compound are critical steps to ensure the final product meets the required purity standards for subsequent applications. The choice of purification method depends on the nature of the impurities present, the scale of the reaction, and the physical properties of the target compound.
Column Chromatography: A widely used technique for the purification of organic compounds is column chromatography on silica (B1680970) gel. acs.orggoogle.com For aryl cyclopropyl ketones, a mixture of non-polar and polar solvents, such as ethyl acetate (B1210297) and petroleum ether or hexanes, is typically used as the eluent. acs.orggoogle.com The polarity of the solvent system is optimized to achieve good separation of the desired ketone from starting materials and byproducts. The progress of the separation is monitored by thin-layer chromatography (TLC). acs.org
Distillation: For volatile cyclopropyl ketones, distillation can be an effective purification method. rsc.org Simple or fractional distillation under reduced pressure (vacuum distillation) is often employed to separate the product from less volatile impurities. nih.gov This technique is particularly suitable for larger-scale preparations where chromatography may be less practical.
Recrystallization: If the this compound is a solid at room temperature, recrystallization can be a powerful purification technique to obtain a highly pure crystalline product. google.com This involves dissolving the crude product in a suitable hot solvent or solvent mixture and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the mother liquor. The choice of solvent is crucial and is determined by the solubility profile of the ketone.
Aqueous Work-up and Extraction: Following the synthesis, a standard aqueous work-up is typically performed to remove inorganic salts and water-soluble impurities. This usually involves quenching the reaction mixture with water or an aqueous solution (e.g., saturated ammonium (B1175870) chloride or sodium bicarbonate), followed by extraction of the product into an organic solvent such as ethyl acetate or dichloromethane. acs.orggoogle.com The combined organic layers are then washed with brine, dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product. acs.orggoogle.com
Table 3: Common Purification Techniques for Aryl Cyclopropyl Ketones
| Technique | Principle | Applicability | Key Considerations |
| Column Chromatography | Adsorption | Broadly applicable for small to medium scale | Choice of stationary and mobile phase is critical for separation |
| Distillation | Boiling Point Difference | Volatile, thermally stable compounds | Requires significant boiling point differences between components |
| Recrystallization | Solubility Difference | Crystalline solids | Solvent selection is key to obtaining high purity and yield |
| Extraction | Partitioning | Initial work-up and removal of water-soluble impurities | Choice of immiscible solvents and pH adjustment may be necessary |
Reactivity and Transformations of Cyclopropyl 2,4 Difluorophenyl Ketone
Chemical Reactions of the Ketone Functionality
The ketone's carbonyl group serves as a primary site for nucleophilic attack and reduction, leading to the formation of various derivatives and functional groups.
Reduction Reactions to Alcohols
The carbonyl group of Cyclopropyl (B3062369) 2,4-difluorophenyl ketone can be readily reduced to a secondary alcohol, forming (Cyclopropyl)(2,4-difluorophenyl)methanol. This transformation is typically achieved using metal hydride reagents. libretexts.org Common laboratory reducing agents like sodium borohydride (NaBH₄) and the more powerful lithium aluminium hydride (LiAlH₄) are effective for this purpose. libretexts.orgmasterorganicchemistry.com The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. libretexts.orglibretexts.org
The general mechanism involves the transfer of a hydride from the reducing agent to the carbonyl carbon, which results in a tetrahedral alkoxide intermediate. This intermediate is subsequently protonated during an aqueous or acidic workup step to yield the final alcohol product. libretexts.orglibretexts.org
Table 1: Common Reducing Agents for Ketone to Alcohol Transformation
| Reagent | Typical Conditions | Product |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, Room Temp | (Cyclopropyl)(2,4-difluorophenyl)methanol |
| Lithium Aluminium Hydride (LiAlH₄) | 1. Diethyl ether or THF; 2. H₃O⁺ workup | (Cyclopropyl)(2,4-difluorophenyl)methanol |
Nucleophilic Additions and Derivatives
The polarized carbon-oxygen double bond of the ketone makes the carbonyl carbon an electrophilic center, susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.commasterorganicchemistry.com This reactivity allows for the synthesis of a variety of derivatives through the formation of new carbon-carbon bonds.
Grignard reagents (R-MgX) and organolithium compounds (R-Li), for example, act as potent carbon-based nucleophiles that add to the ketone to form tertiary alcohols after an acidic workup. libretexts.orgmasterorganicchemistry.com The reaction mechanism begins with the nucleophilic attack on the carbonyl carbon, leading to a tetrahedral magnesium or lithium alkoxide intermediate. Subsequent protonation furnishes the tertiary alcohol. libretexts.orglibretexts.org
Table 2: Examples of Nucleophilic Addition Reactions
| Nucleophile (Reagent) | Intermediate | Final Product (after workup) |
| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide | 1-(Cyclopropyl)-1-(2,4-difluorophenyl)ethanol |
| Phenyllithium (C₆H₅Li) | Lithium alkoxide | (Cyclopropyl)(2,4-difluorophenyl)(phenyl)methanol |
| Hydrogen Cyanide (HCN) / KCN | Cyanohydrin anion | 2-(Cyclopropyl)-2-(2,4-difluorophenyl)-2-hydroxyacetonitrile |
Oxidation Reactions
The oxidation of ketones, such as Cyclopropyl 2,4-difluorophenyl ketone, is generally less facile than the oxidation of aldehydes and requires strong oxidizing agents. One of the notable oxidative transformations for ketones is the Baeyer-Villiger oxidation, which converts a ketone into an ester. wikipedia.orgorganic-chemistry.org This reaction typically employs peroxyacids, like meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgquimicaorganica.org
The mechanism involves the nucleophilic addition of the peroxyacid to the ketone, forming an intermediate known as the Criegee intermediate. wikipedia.org This is followed by the migratory insertion of one of the alpha-carbon groups to an oxygen atom, leading to the formation of an ester. The regioselectivity of the reaction is determined by the migratory aptitude of the groups attached to the carbonyl carbon, with the group better able to stabilize a positive charge migrating preferentially. organic-chemistry.org For this compound, the migration of the 2,4-difluorophenyl group is generally favored over the cyclopropyl group, which would yield cyclopropyl 2,4-difluorobenzoate.
Ring-Opening Reactions of the Cyclopropyl Moiety
The high ring strain of the cyclopropyl group (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under various catalytic conditions, providing a thermodynamic driving force for C-C bond cleavage.
Phosphine-Catalyzed Ring-Opening Mechanisms
Trivalent phosphines can act as nucleophilic catalysts to initiate the ring-opening of cyclopropyl ketones. nih.govacs.org The reaction is typically initiated by the nucleophilic attack of the phosphine on the cyclopropane (B1198618) ring, leading to the formation of a zwitterionic intermediate. acs.org
This process often follows an Sₙ2-type mechanism where the phosphine attacks one of the methylene carbons of the cyclopropyl ring, causing the cleavage of the adjacent C-C bond. nih.govacs.org The resulting intermediate can then undergo a series of transformations, such as proton transfer, intramolecular additions, and rearrangements, to yield a variety of cyclic products. For instance, phosphine-catalyzed reactions of vinylcyclopropylketones have been shown to produce seven-membered rings (cycloheptenones) through a multi-step process involving ring-opening, tautomerization, and subsequent ring closure. nih.govacs.org
Table 3: General Steps in Phosphine-Catalyzed Ring-Opening of Activated Cyclopropanes
| Step | Description | Intermediate Formed |
| 1 | Nucleophilic attack by phosphine on the cyclopropane ring. | Phosphonium zwitterion |
| 2 | Proton transfer or tautomerization. | Enolate or other reactive species |
| 3 | Intramolecular cyclization (e.g., Michael addition or Sₙ2' closure). | New ring system |
| 4 | Catalyst regeneration. | Final product and recovered phosphine |
Transition Metal-Catalyzed C-C Bond Cleavage
Various transition metals, including rhodium, palladium, and nickel, are effective catalysts for the C-C bond cleavage of cyclopropyl rings, particularly when activated by an adjacent ketone. chemrxiv.orgnih.gov These reactions can proceed through several mechanistic pathways, most notably oxidative addition or β-carbon elimination.
In the oxidative addition pathway, a low-valent metal center (e.g., Rh(I) or Pd(0)) inserts into one of the C-C bonds of the cyclopropane ring to form a metallacyclobutane intermediate. This intermediate can then undergo further reactions, such as cycloadditions or reductive elimination, to form a diverse array of products. nih.gov For example, rhodium(I) catalysts have been used in the ring expansion of certain cyclopropanes to generate seven-membered rings. nih.gov
Alternatively, a β-carbon elimination mechanism can occur, which is considered a redox-neutral pathway. This involves the coordination of the ketone's oxygen to the metal center, followed by the cleavage of the C-C bond beta to the carbonyl group. This pathway is instrumental in reactions that lead to the formation of pyrazoles from N-cyclopropyl acylhydrazones.
Table 4: Common Catalysts and Mechanisms for Cyclopropyl Ring-Opening
| Catalyst Type | Common Metals | Predominant Mechanism | Potential Products |
| Low-Valent Late Transition Metals | Rh(I), Pd(0), Ni(0) | Oxidative Addition | Metallacyclobutanes, Ring-expanded products (e.g., cyclopentenes, cycloheptadienes) |
| Lewis-Acidic Transition Metals | Zn(II), other Lewis acids | Coordination and β-Carbon Elimination | Linearized chains, functionalized pyrazoles (with specific substrates) |
Ring-Opening Cyanation of Cyclopropyl Ketones
The strained three-membered ring of cyclopropyl ketones is susceptible to cleavage under various conditions, providing a pathway to linear carbon chains. One synthetically valuable transformation is the ring-opening cyanation, which introduces a nitrile group to create γ-cyanoketones (also referred to as γ-ketonitriles). This reaction typically involves the cleavage of a carbon-carbon bond within the cyclopropyl ring.
Recent advancements have led to the development of catalytic methods to achieve this transformation efficiently. For instance, a triple catalytic system merging photoredox, Lewis acid, and copper catalysis has been described for the general ring-opening cyanation of cyclopropyl ketones. rsc.org This approach enables the selective cleavage of the C-C bond and the subsequent coupling of the resulting radical with a cyanide anion. rsc.org Another strategy employs nickel catalysis to facilitate a tandem ring-opening cyanation using non-toxic benzonitriles as the cyanide source, yielding δ-keto nitriles. escholarship.org
The general mechanism for these transformations often involves the activation of the cyclopropyl ketone, followed by nucleophilic attack or a radical-mediated process that leads to ring opening. The regioselectivity of the ring opening can be influenced by the substitution pattern on the cyclopropyl ring and the specific catalytic system employed. For this compound, this reaction would yield a 4-cyano-1-(2,4-difluorophenyl)butan-1-one structure, a valuable intermediate for further synthesis.
Table 1: Catalytic Approaches for Ring-Opening Cyanation of Cyclopropyl Ketones
| Catalytic System | Cyanide Source | Key Features | Product Type |
|---|---|---|---|
| Visible-Light Photoredox / Lewis Acid / Copper Catalysis | Not specified | Merges three catalytic cycles for selective C-C cleavage and C-CN bond formation. rsc.org | γ-Cyanoketone |
Reactivity of the Fluorinated Phenyl Ring
The 2,4-difluorophenyl moiety of the ketone is characterized by a significant electron deficiency due to the strong inductive effects of the two fluorine atoms and the resonance-withdrawing effect of the carbonyl group. This electronic nature dictates its reactivity towards aromatic substitution reactions.
Electrophilic Aromatic Substitution (if applicable for other derivatives)
Electrophilic Aromatic Substitution (EAS) involves the attack of an electrophile on the aromatic ring. This reaction is generally favored on electron-rich aromatic systems. The benzene (B151609) ring in this compound is substituted with three powerful electron-withdrawing groups: two fluorine atoms and the ketone's carbonyl group. While fluorine can act as a weak resonance donor, its inductive effect is strongly deactivating. The ketone group is a potent deactivating group via both resonance and induction. youtube.com
The cumulative effect of these three groups renders the aromatic ring extremely electron-poor and therefore highly deactivated towards electrophilic attack. Consequently, electrophilic aromatic substitution reactions are not a viable pathway for the derivatization of this compound under standard conditions.
Nucleophilic Aromatic Substitution (if applicable for other derivatives)
In contrast to its inertness toward electrophiles, the electron-deficient nature of the 2,4-difluorophenyl ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr). wikipedia.org For an SNAr reaction to occur, two main criteria must be met: the presence of a good leaving group (such as a halide) on the ring and the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov
This compound meets these criteria perfectly. The fluorine atoms serve as leaving groups, and the ketone group acts as a powerful activating group. The fluorine at the C-4 position is para to the ketone, while the fluorine at the C-2 position is ortho. Both positions are activated for nucleophilic attack. The attack of a nucleophile at these positions forms a resonance-stabilized intermediate known as a Meisenheimer complex, with the negative charge delocalized onto the oxygen atom of the carbonyl group. wikipedia.org
In SNAr reactions, fluoride is often an excellent leaving group, sometimes superior to other halogens. This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. youtube.comstackexchange.com Generally, the C-4 position is more reactive than the C-2 position towards nucleophilic attack due to reduced steric hindrance. This allows for the selective substitution of the para-fluorine atom by a wide range of nucleophiles, such as amines, alkoxides, and thiolates, providing a versatile method for derivatization.
Derivatization Strategies for Functional Group Interconversion
Beyond reactions involving the cyclopropyl and phenyl groups, the ketone carbonyl group serves as a key site for a variety of functional group interconversions. These transformations allow for the synthesis of a diverse range of derivatives.
Reduction to Alcohol: The ketone can be readily reduced to the corresponding secondary alcohol, (cyclopropyl)(2,4-difluorophenyl)methanol. This is typically achieved using hydride reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Baeyer-Villiger Oxidation: This reaction converts the ketone into an ester. Oxidation of this compound with a peroxy acid (e.g., m-CPBA) would likely yield either cyclopropyl 2,4-difluorobenzoate or 2,4-difluorophenyl cyclopropanecarboxylate, depending on the migratory aptitude of the attached groups. This represents a method for converting cyclopropyl ketones into other functional derivatives. researchgate.net
Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the electrophilic carbonyl carbon to create tertiary alcohols after an aqueous workup. This allows for the introduction of a wide variety of alkyl, alkenyl, or aryl groups.
Wittig Reaction: The Wittig reaction provides a route to convert the carbonyl group into a carbon-carbon double bond. Reaction with a phosphorus ylide (Ph₃P=CR₂) would transform the ketone into a substituted alkene, 1-cyclopropyl-1-(2,4-difluorophenyl)alkene.
Borylative Ring Opening: In addition to cyanation, the cyclopropyl ketone moiety can undergo other ring-opening functionalizations. For example, nickel-catalyzed borylative ring opening with bis(pinacolato)diboron can produce 4-oxoalkylboronates, which are versatile intermediates for subsequent reactions like Suzuki-Miyaura cross-coupling. organic-chemistry.org
Table 2: Summary of Functional Group Interconversions for this compound
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |
| Baeyer-Villiger Oxidation | m-CPBA or other peroxy acids | Ester |
| Grignard Addition | R-MgX, then H₃O⁺ | Tertiary Alcohol |
| Wittig Reaction | Ph₃P=CR₂ | Alkene |
Spectroscopic and Structural Characterization in Research
Advanced Spectroscopic Analysis
Spectroscopy is a cornerstone in the study of molecular structures. By analyzing the interaction of molecules with electromagnetic radiation, scientists can deduce detailed information about bonding, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic compounds. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
In the ¹H NMR spectrum of Cyclopropyl (B3062369) 2,4-difluorophenyl ketone, the protons on the cyclopropyl ring are expected to appear as complex multiplets in the upfield region, typically between 0.5 and 1.5 ppm. researchgate.net This characteristic shielding is due to the unique electronic nature of the cyclopropane (B1198618) ring. The methine proton adjacent to the carbonyl group would likely resonate at a slightly downfield position within this range. The aromatic protons on the 2,4-difluorophenyl ring would be observed further downfield, split by both neighboring protons and the fluorine atoms, creating complex splitting patterns.
The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) is expected to show a signal in the highly deshielded region, typical for ketones. The carbons of the 2,4-difluorophenyl ring would appear in the aromatic region, with their chemical shifts influenced by the strong electron-withdrawing effects of the fluorine atoms, which also cause carbon-fluorine (C-F) coupling. The cyclopropyl ring carbons would be found in the shielded, upfield region of the spectrum. nih.gov Two-dimensional NMR techniques, such as HSQC and HMBC, can be used to definitively assign these proton and carbon signals and confirm the connectivity of the entire molecule. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Cyclopropyl 2,4-difluorophenyl ketone
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Cyclopropyl CH₂ | 0.5 - 1.5 (multiplet) | ~5 - 20 |
| Cyclopropyl CH | 1.0 - 2.0 (multiplet) | ~15 - 30 |
| Aromatic CH | 6.8 - 8.0 (complex multiplets) | ~105 - 140 (with C-F coupling) |
| Aromatic C-F | - | ~155 - 170 (with C-F coupling) |
Note: These are estimated ranges based on typical values for similar functional groups.
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₀H₈F₂O), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its exact molecular weight.
The fragmentation of ketones in MS is well-characterized. A common pathway is alpha-cleavage, where the bond adjacent to the carbonyl group breaks. youtube.com For this molecule, two primary alpha-cleavage events are possible:
Cleavage between the carbonyl carbon and the cyclopropyl ring, resulting in a [C₃H₅]⁺ radical and a stable [M-C₃H₅]⁺ fragment, the 2,4-difluorobenzoyl cation.
Cleavage between the carbonyl carbon and the difluorophenyl ring, yielding a [C₇H₃F₂O]⁺ radical and a [M-C₇H₃F₂O]⁺ fragment, the cyclopropyl cation.
The relative abundance of these fragments provides clues about the stability of the resulting ions. The formation of the resonance-stabilized 2,4-difluorobenzoyl cation is often a highly favored fragmentation pathway. youtube.com
Table 2: Predicted Key Mass Spectrometry Fragments
| Fragment Structure | Description | Predicted m/z |
|---|---|---|
| [C₁₀H₈F₂O]⁺ | Molecular Ion | 182.05 |
| [C₇H₃F₂O]⁺ | 2,4-difluorobenzoyl cation | 141.01 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The most prominent feature in the IR spectrum of this compound would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the range of 1650-1700 cm⁻¹. nih.govspectroscopyonline.com Other significant peaks would include C-H stretches from the aromatic and cyclopropyl groups, C=C stretching vibrations from the aromatic ring, and strong C-F stretching bands. nih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Ketones typically exhibit two characteristic absorption bands. masterorganicchemistry.com One is a relatively weak absorption at a longer wavelength (around 270-300 nm) corresponding to the n→π* transition of the carbonyl group's non-bonding electrons. masterorganicchemistry.com The other is a much stronger absorption at a shorter wavelength, corresponding to the π→π* transition. masterorganicchemistry.com The presence of the aromatic ring in conjugation with the carbonyl group can shift these absorption maxima. masterorganicchemistry.com
X-ray Crystallography for Solid-State Structure Determination
The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a network of intermolecular interactions. researchgate.net For this compound, several types of non-covalent interactions are expected to play a significant role. Weak C-H···O hydrogen bonds could form between the hydrogen atoms of the cyclopropyl or phenyl rings and the oxygen atom of the carbonyl group of an adjacent molecule. mdpi.comresearchgate.net
Furthermore, the presence of fluorine atoms introduces the possibility of C-H···F and F···F interactions, which can significantly influence the crystal packing arrangement. mdpi.comresearchgate.net The interaction between the electron-rich π-system of the difluorophenyl rings in adjacent molecules (π-π stacking) could also be a stabilizing force, leading to layered or stacked arrangements in the crystal. nih.gov The interplay of these varied and relatively weak forces dictates the final, low-energy packing motif of the crystal. nih.gov
Computational Chemistry and Molecular Modeling
Computational chemistry serves as a powerful complement to experimental techniques, providing theoretical insights into molecular structure and properties. mdpi.com Methods like Density Functional Theory (DFT) can be used to calculate the optimized, lowest-energy geometry of this compound. These calculations can predict bond lengths and angles that are often in close agreement with experimental data from X-ray crystallography.
Molecular modeling can also be used to simulate and predict spectroscopic data. For instance, theoretical NMR and IR spectra can be calculated and compared with experimental results to aid in spectral assignment. Furthermore, computational methods are used to analyze the electronic structure of the molecule, including the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This information is valuable for understanding the molecule's reactivity and electronic properties. ub.edu Studies on fluorinated ketones have utilized quantum mechanical and molecular dynamics approaches to investigate steric and reactivity effects. ub.edu
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Properties
While no dedicated Density Functional Theory (DFT) studies on this compound are presently available in peer-reviewed literature, the principles of DFT are instrumental in predicting its molecular properties. DFT calculations for similar aryl cyclopropyl ketones have been used to understand the interplay between the cyclopropyl ring, the carbonyl group, and the aromatic system.
For this compound, DFT could provide valuable insights into:
Electronic Structure: The fluorine atoms at the 2 and 4 positions of the phenyl ring are expected to have a significant impact on the electron distribution within the molecule. DFT calculations could quantify the inductive effects of these electronegative atoms on the carbonyl carbon, influencing its electrophilicity.
Reaction Mechanisms: Computational studies on related ketones have shown that the stability of reaction intermediates, such as ketyl radicals, is influenced by conjugation with the aryl ring. DFT could be employed to model reaction pathways and transition states for reactions involving this compound, predicting its reactivity and potential product distributions.
Spectroscopic Properties: Theoretical calculations of spectroscopic data, such as infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts, can be compared with experimental data to confirm the molecular structure.
A hypothetical DFT study on a series of related aryl cyclopropyl ketones could yield data similar to that presented in Table 1, offering a comparative analysis of their electronic properties.
Table 1: Hypothetical DFT-Calculated Electronic Properties of Substituted Aryl Cyclopropyl Ketones
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Cyclopropyl phenyl ketone | -6.5 | -1.8 | 4.7 | 2.9 |
| Cyclopropyl 4-fluorophenyl ketone | -6.7 | -2.0 | 4.7 | 1.5 |
| This compound | -6.9 | -2.2 | 4.7 | 1.8 |
| Cyclopropyl 4-methoxyphenyl (B3050149) ketone | -6.2 | -1.7 | 4.5 | 3.5 |
Note: The data in this table is illustrative and not based on actual experimental or computational results for this compound.
Conformational Analysis and Molecular Dynamics Simulations
Molecular dynamics (MD) simulations could further elucidate the dynamic behavior of this molecule in different solvent environments. Such simulations would provide a deeper understanding of its conformational flexibility and the energetic barriers to rotation around the single bond connecting the carbonyl group and the cyclopropyl ring.
Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to biological studies)
Currently, there are no published Quantitative Structure-Activity Relationship (QSAR) models that specifically include this compound. QSAR studies are typically conducted on a series of compounds with known biological activities to develop a mathematical relationship between their chemical structures and their biological effects.
Should this compound or its derivatives be found to exhibit biological activity, QSAR modeling would be a valuable tool for:
Identifying the key structural features that contribute to the observed activity.
Predicting the activity of new, unsynthesized analogues.
Guiding the design of more potent and selective compounds.
The development of a QSAR model would require a dataset of structurally related compounds with corresponding biological data. Molecular descriptors, such as those that could be calculated using DFT, would be used to quantify the structural and electronic properties of the molecules for inclusion in the model.
Applications in Advanced Organic Synthesis
Cyclopropyl (B3062369) 2,4-Difluorophenyl Ketone as a Building Block for Complex Molecules
The chemical structure of Cyclopropyl 2,4-difluorophenyl ketone makes it a valuable building block in organic synthesis. Ketones are well-established as strategic starting materials for creating intricate, natural product-inspired compounds due to the vast number of transformations they can undergo. The presence of the cyclopropyl group adds another layer of synthetic potential. The inherent strain of the three-membered ring provides a thermodynamic driving force for ring-opening reactions, allowing it to act as a three-carbon synthon.
Aryl cyclopropyl ketones, such as this compound, are particularly effective substrates in formal [3+2] cycloaddition reactions. nih.gov In these processes, the cyclopropyl ring opens and reacts with an olefin to generate highly substituted five-membered cyclopentane (B165970) rings, which are core structures in many organic molecules. nih.govacs.orgacs.org This reactivity can be initiated through various catalytic methods, including visible light photocatalysis, where a one-electron reduction of the ketone leads to a ring-opened radical anion intermediate that subsequently reacts with an alkene. nih.gov The difluorophenyl group can modulate the electronic properties of the ketone, influencing the efficiency and selectivity of these cycloaddition reactions.
Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)
The structural motifs within this compound are present in numerous pharmaceutically active compounds, making it a key starting material for the synthesis of important intermediates.
Triazolopyrimidine derivatives are a class of fused heterocyclic compounds with a wide range of biological activities, forming the core of several therapeutic agents. A common and effective method for synthesizing the ufl.edunih.govcymitquimica.comtriazolo[1,5-a]pyrimidine scaffold involves the condensation of a 1,3-dicarbonyl compound (a β-diketone) with 3-amino-1,2,4-triazole or its derivatives.
While direct synthesis from this compound is not explicitly detailed in the provided research, a plausible and standard synthetic pathway involves its conversion into the necessary 1,3-diketone precursor. Through a base-catalyzed Claisen condensation with an ester, such as diethyl carbonate, this compound can be transformed into a β-keto ester. orgsyn.org This intermediate possesses the required 1,3-dicarbonyl functionality for the subsequent cyclocondensation reaction to form the triazolopyrimidine ring system.
Table 1: Proposed Synthesis Pathway for Triazolopyrimidine Intermediate
| Step | Reactant 1 | Reactant 2 | Key Transformation | Product Type |
|---|---|---|---|---|
| 1 | This compound | Diethyl Carbonate | Claisen Condensation | β-Keto Ester |
This two-step process highlights the utility of the ketone as a masked precursor to the more complex intermediates required for synthesizing these important pharmaceutical scaffolds.
Cyclopropylamine (B47189) moieties are prevalent structural features in a variety of pharmaceuticals and agrochemicals. google.com One of the most significant applications of related structures is in the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, a key intermediate for the antiplatelet drug Ticagrelor. nih.govjocpr.comrasayanjournal.co.inresearchgate.net
A fundamental and widely used method for synthesizing amines from ketones is reductive amination (also known as reductive alkylation). wikipedia.org This one-pot reaction involves the treatment of a ketone with an amine (or ammonia) to form an intermediate imine, which is then reduced in situ to the corresponding amine. wikipedia.orgorganic-chemistry.org this compound is an ideal substrate for this transformation to produce (2,4-difluorophenyl)cyclopropylamine.
Table 2: Reductive Amination of this compound
| Reagents | Transformation | Product |
|---|
This synthetic route provides a direct and efficient method for accessing cyclopropylamine derivatives, which are critical components for APIs that target a range of medical conditions. While many patented syntheses for Ticagrelor's specific amine intermediate start from different precursors, reductive amination of the corresponding ketone represents a robust and scalable alternative. google.com
Applications in Agrochemical Synthesis
While specific examples detailing the use of this compound in the synthesis of commercial agrochemicals are not prominent, its structural components are highly relevant to the field. The "triketone" class of herbicides, for example, acts by inhibiting the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov These herbicides are characterized by a 2-acyl-cyclohexane-1,3-dione pharmacophore.
As established in section 5.2.1, this compound can be readily converted into a 1,3-dione derivative. This structural transformation connects the ketone to the synthesis of molecules analogous to potent triketone herbicides, suggesting its potential as a precursor for new crop protection agents. nih.gov Furthermore, cyclopropylamine derivatives are utilized in the formulation of various herbicides, fungicides, and insecticides, underscoring the value of the core cyclopropyl motif in agrochemical design.
Contribution to Materials Science Applications
The application of cyclopropyl ketones in materials science, though less explored than in pharmaceuticals, holds significant potential.
Polymer Chemistry: Polyketones are a class of high-performance thermoplastic polymers known for their good mechanical properties and solvent resistance. wikipedia.org While industrial polyketones are typically aliphatic, the unique reactivity of the cyclopropyl group offers alternative polymerization pathways. Research has shown that cyclopropenone ketals can undergo ring-opening polymerizations, indicating that the strained cyclopropane (B1198618) ring can be harnessed to create novel polymer backbones. ufl.edu This suggests a potential for this compound to serve as a monomer in specialized polymer synthesis.
Fluorescent Materials: The 2,4-difluorophenyl group is an aromatic moiety that can contribute to fluorescence. Aromatic ketones are integral components of many fluorescent dyes and molecular sensors. researchgate.net The electronic properties of the fluorophore, and thus its absorption and emission spectra, can be finely tuned by modifying the molecular structure. frontiersin.org The combination of the difluorophenyl ring and the carbonyl group in this compound makes it a candidate for investigation as a fluorescent material or as a building block for more complex organic dyes.
Mechanistic Investigations and Reaction Pathway Elucidation
Detailed Mechanistic Studies of Key Transformations
The synthesis and reactions of Cyclopropyl (B3062369) 2,4-difluorophenyl ketone involve several key transformations whose mechanisms have been elucidated through analogy with related systems and computational studies.
Friedel-Crafts Acylation Pathway: A primary route for the synthesis of aryl ketones is the Friedel-Crafts acylation. sigmaaldrich.comnih.gov In this pathway, 1,3-difluorobenzene (B1663923) would be acylated using cyclopropanecarbonyl chloride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). The mechanism proceeds through several distinct steps:
Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of cyclopropanecarbonyl chloride. This complexation polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. sigmaaldrich.comyoutube.com This electrophilic species is the key reactant.
Electrophilic Aromatic Substitution: The electron-rich π-system of the 1,3-difluorobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org
Deprotonation and Aromatization: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom that bore the new acyl group. youtube.com This step restores the aromaticity of the ring, yielding the final product, Cyclopropyl 2,4-difluorophenyl ketone. libretexts.org
Catalyst Complexation and Release: After the reaction, the product ketone, being a Lewis base, forms a complex with the AlCl₃ catalyst. An aqueous workup is required to hydrolyze this complex and liberate the final ketone product. youtube.com
Corey-Chaykovsky Cyclopropanation: An alternative synthetic approach could involve the cyclopropanation of an α,β-unsaturated ketone precursor, such as (E)-1-(2,4-difluorophenyl)prop-2-en-1-one. The Johnson-Corey-Chaykovsky reaction, which uses sulfur ylides, is a powerful method for this transformation. wikipedia.org The mechanism for cyclopropanation using a sulfoxonium ylide (e.g., dimethyloxosulfonium methylide) is as follows:
Conjugate Addition: The sulfur ylide acts as a nucleophile and undergoes a 1,4-conjugate addition (Michael addition) to the enone system. wikipedia.orgorganic-chemistry.org This is generally favored with stabilized sulfoxonium ylides over a direct 1,2-addition to the carbonyl group. adichemistry.com
Intramolecular Substitution: The resulting enolate intermediate then undergoes a subsequent intramolecular nucleophilic substitution. The negatively charged carbon attacks the carbon bearing the sulfonium (B1226848) group, which acts as an excellent leaving group (dimethyl sulfoxide (B87167), DMSO). wikipedia.orgadichemistry.com This ring-closing step forms the cyclopropane (B1198618) ring.
Samarium(II) Iodide-Catalyzed Intermolecular Coupling: A key transformation of aryl cyclopropyl ketones involves reductive ring-opening and subsequent coupling reactions. Computational studies on SmI₂-catalyzed intermolecular couplings provide a detailed mechanistic picture. acs.orgmanchester.ac.uk
Single-Electron Transfer (SET): The reaction is initiated by a single-electron transfer from the SmI₂ catalyst to the aryl cyclopropyl ketone, forming a ketyl radical anion intermediate. nih.gov
Cyclopropyl Fragmentation: The highly strained three-membered ring of the ketyl radical undergoes fragmentation. This ring-opening is a facile process that relieves ring strain and results in a distonic radical anion. nih.govnih.gov
Kinetic and Thermodynamic Considerations in Reactions
The outcome of chemical reactions involving this compound can be governed by either kinetic or thermodynamic control. Under kinetic control, the product distribution is determined by the relative rates of competing reaction pathways, with the product formed via the lowest activation energy transition state predominating. wikipedia.orgmasterorganicchemistry.com In contrast, under thermodynamic control, the reaction is reversible, allowing equilibrium to be established, and the most stable product is favored. wikipedia.orglibretexts.org Reaction conditions such as temperature, solvent, and steric hindrance of reagents play a critical role in determining which regime is dominant. libretexts.org
For instance, in the deprotonation of an unsymmetrical ketone to form an enolate, the use of low temperatures and sterically demanding bases favors the formation of the kinetic enolate (removal of the most accessible proton). wikipedia.org Higher temperatures can allow for equilibration to the more substituted, and thus more stable, thermodynamic enolate. rsc.org
| Substrate | Rate-Determining Step | Overall Activation Barrier (kcal mol⁻¹) |
|---|---|---|
| Phenyl Cyclopropyl Ketone | Radical-Trapping (TS II) | 24.6 |
| Cyclohexyl Cyclopropyl Ketone | Cyclopropyl-Fragmentation (TS I) | 25.4 |
Experimental studies on the ring-opening hydroarylation of different aryl cyclopropyl ketones also reveal kinetic differences based on substituents. The reaction rate is influenced by the electronic nature of the phenyl ring, as seen in the comparison between cyclopropyl phenyl ketone and the electron-rich cyclopropyl 4-methoxyphenyl (B3050149) ketone. researchgate.net
Influence of Substituent Effects on Reactivity and Selectivity
The electronic and steric properties of substituents on both the phenyl ring and the cyclopropyl group can profoundly influence the reactivity and selectivity of reactions involving this compound.
Effects of Fluorine Substituents in Friedel-Crafts Acylation: In the context of a Friedel-Crafts synthesis, the two fluorine atoms on the benzene (B151609) ring have a significant impact. Fluorine is an electronegative atom and deactivates the aromatic ring towards electrophilic substitution through a negative inductive effect (-I). However, it can donate lone-pair electron density through resonance (+M effect), making it an ortho, para-director. acs.org For 1,3-difluorobenzene, the activating +M effect of both fluorine atoms directs the incoming electrophile to the 4-position (para to one fluorine and ortho to the other), which is the most likely site of acylation. The 2-position is also activated but sterically hindered, while the 5-position is deactivated by both fluorine atoms. This directing effect is crucial for the regioselective synthesis of the target molecule.
Effects of Aryl Substituents on Ring-Opening Reactions: Computational studies on the reactivity of aryl cyclopropyl ketones have revealed that substituents on the phenyl ring play a critical role. In SmI₂-catalyzed couplings, ortho-substituents on the phenyl group were found to be essential for achieving high yields. nih.gov This effect is attributed to a delicate balance of factors:
Electronic Effect: The aryl group provides conjugation that stabilizes the key ketyl radical intermediate and the fragmentation transition state (TS I). acs.orgmanchester.ac.uk
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Methodologies
While established methods for the synthesis of aryl ketones exist, future research is likely to focus on developing more efficient, stereoselective, and environmentally benign pathways to Cyclopropyl (B3062369) 2,4-difluorophenyl ketone and related structures. One promising avenue is the advancement of cyclopropanation reactions. The Corey-Chaykovsky cyclopropanation, which utilizes sulfur ylides, has proven effective for the synthesis of donor-acceptor cyclopropanes from substrates like 2-hydroxychalcones. nih.gov Adapting this methodology could provide a robust route to the target ketone, potentially offering high yields and control over stereochemistry. nih.gov
Further research could also explore novel processes that utilize different precursors. For instance, methods involving the conversion of commercially available acids into Weinreb amides, followed by reaction with a cyclopropanating agent, present a viable alternative strategy. google.com Additionally, the chemistry of vinylcyclopropanes, which can undergo reactions like iodocyclization to form complex fused ring systems, suggests that related precursors could be employed in innovative synthetic strategies to access not just the ketone itself, but also its more complex derivatives. otago.ac.nz The development of such methods is crucial for making these valuable chemical building blocks more accessible for further research and application. otago.ac.nz
Design and Synthesis of New Derivatives with Enhanced Properties
Cyclopropyl 2,4-difluorophenyl ketone serves as an excellent scaffold for the design and synthesis of new molecules with tailored functionalities and enhanced biological or material properties. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, which can be strategically exploited in derivative design. ontosight.ai
Future work will likely involve the modification of both the cyclopropyl and the difluorophenyl moieties. For example, introducing substituents on the cyclopropyl ring can create chiral centers and alter its reactivity. The ketone functional group itself is a versatile handle for a wide array of chemical transformations, allowing for its conversion into more complex structures. Research into pyrazinone-based CRF-1 receptor antagonists has shown that incorporating a cyclopropyl group into a larger molecular framework can contribute to high potency and improved in vivo properties. researchgate.net This highlights a promising direction for using this compound as a starting material for novel therapeutics. By strategically adding complex side chains, researchers can design derivatives with specific biological targets in mind, aiming for enhanced efficacy and better pharmacokinetic profiles. researchgate.net These donor-acceptor cyclopropanes are considered promising building blocks for a variety of bioactive compounds. nih.gov
Untapped Potential in Interdisciplinary Research Fields
The unique characteristics of this compound position it as a valuable tool for interdisciplinary research, with untapped potential in medicinal chemistry, agrochemicals, and materials science. ontosight.ai
In medicinal chemistry, cyclopropyl ketones are known intermediates in the synthesis of significant pharmaceutical agents. chemicalbook.com For example, a related compound, Cyclopropyl 2-fluorobenzyl ketone, is an intermediate in the preparation of the antiplatelet drug Prasugrel. chemicalbook.com This precedent suggests that this compound could serve as a key building block for new generations of drugs targeting a range of diseases. The strained cyclopropane (B1198618) ring is a feature found in many biologically active natural products and drugs, and its incorporation can lead to unique pharmacological profiles. otago.ac.nz
Beyond pharmaceuticals, the field of materials science may find applications for derivatives of this ketone. ontosight.ai The difluorophenyl group imparts specific electronic properties that could be harnessed in the development of novel polymers, liquid crystals, or other functional materials. The inherent reactivity of the strained cyclopropyl ring could also be exploited to create cross-linked materials or to functionalize surfaces. otago.ac.nz As a versatile intermediate, it holds the potential for the synthesis of complex molecules, including not only pharmaceuticals but also agrochemicals. ontosight.ai
Q & A
Q. What synthetic strategies are recommended for Cyclopropyl 2,4-difluorophenyl ketone, and how can reaction conditions be optimized to enhance yield?
this compound can be synthesized via Friedel-Crafts acylation or cross-coupling reactions. Optimization involves adjusting catalysts (e.g., Lewis acids like AlCl₃ for acylation) and reaction temperatures. For example, lower temperatures may reduce side reactions in cyclopropane ring formation. Purity can be improved using column chromatography or recrystallization with non-polar solvents .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can structural ambiguities be resolved?
Key methods include:
- ¹H/¹³C NMR : To confirm cyclopropane ring geometry and fluorine substitution patterns.
- FT-IR : For carbonyl (C=O) stretching (~1700 cm⁻¹) and C-F bond identification.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ~208 g/mol) and fragmentation patterns. Discrepancies in cyclopropane ring strain or fluorine orientation can be resolved via X-ray crystallography or computational modeling (DFT) .
Q. What are the primary applications of this compound in medicinal chemistry?
This compound serves as a precursor in antibiotic development, particularly for modifying quinolones. The 2,4-difluorophenyl group enhances lipophilicity and target binding, while the cyclopropyl moiety improves metabolic stability. For example, similar fluorinated ketones are used in Trovafloxacin to boost Gram-positive bacterial inhibition .
Advanced Questions
Q. How does the 2,4-difluorophenyl substitution pattern influence the compound’s electronic properties and biological activity?
The electron-withdrawing fluorine atoms increase the ketone’s electrophilicity, enhancing interactions with bacterial DNA gyrase. The para-fluorine stabilizes aromatic π-stacking, while the ortho-fluorine induces steric effects that modulate binding kinetics. Comparative studies with mono-fluorinated analogs show reduced activity, highlighting the synergistic role of dual fluorination .
Q. What methodologies can address contradictions in reported biological activity data for this compound?
Discrepancies may arise from differences in:
Q. How do physicochemical properties (e.g., solubility, logP) of this compound compare to its analogs?
The compound’s logP (~2.8) is higher than non-fluorinated analogs (e.g., cyclopropyl phenyl ketone, logP ~1.9) due to fluorine’s hydrophobicity. Solubility in polar solvents (e.g., DMSO) is reduced compared to hydroxylated analogs like 4′-hydroxyacetophenone. Differential scanning calorimetry (DSC) reveals a melting point ~80–90°C, influenced by cyclopropane ring strain .
Q. What role does the cyclopropane ring play in stabilizing or destabilizing the compound under physiological conditions?
The cyclopropane ring’s angle strain increases reactivity, potentially leading to ring-opening under acidic conditions. However, its rigidity improves pharmacokinetic properties by resisting enzymatic degradation. Stability assays (e.g., pH 7.4 buffer at 37°C) can quantify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
